![molecular formula C14H18N2O5 B2522150 1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2225146-25-6](/img/structure/B2522150.png)
1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
The compound "1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" is a chemical entity that is likely to be of interest in the field of organic chemistry due to its structural features, which include a pyrrolopyridine core, a tert-butoxycarbonyl protective group, and a methoxy substituent. This compound may be relevant in the synthesis of various heterocyclic compounds or as an intermediate in pharmaceutical research.
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups like tert-butoxycarbonyl (Boc) to shield functional groups during reaction sequences. For instance, tert-butyl esters of pyrrole carboxylic acids have been synthesized and reacted with singlet oxygen to yield peroxidic intermediates, which can further react to form various pyrrole derivatives, as seen in the synthesis of prodigiosin precursors . Similarly, tert-butyl 2-oxopiperidine-1-carboxylate has been used as a starting material to synthesize thienopyridine derivatives, indicating the versatility of tert-butyl protected intermediates in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule often features specific conformations and intermolecular interactions. For example, a related pyrrolidine derivative exhibits an envelope conformation with the tert-butyl carbonate and methoxyphenyl groups arranged on the same side of the pyrrolidinone ring . Another compound, tert-butyl 4-methoxypyrrolidine-2-carboxylic acid, also adopts an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group . These structural analyses provide insights into the conformational preferences of the tert-butyl and methoxy groups in such compounds.
Chemical Reactions Analysis
The reactivity of tert-butyl protected compounds can be diverse. For example, tert-butyl esters of pyrrole carboxylic acids can undergo reactions with singlet oxygen to form 5-substituted pyrroles . Diaza-1,3-dienes with tert-butoxycarbonyl protection can react with enamines in a solvent-dependent manner, leading to various products through cycloaddition or addition/cyclization pathways . These studies demonstrate the potential reactivity patterns that could be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their structural characteristics and intermolecular interactions. For instance, the presence of tert-butyl groups can influence the solubility and steric properties of a molecule . The methoxy group can affect the electronic properties and participate in hydrogen bonding . Additionally, the pyrrolopyridine core may contribute to the compound's stability and reactivity towards electrophiles . Understanding these properties is crucial for manipulating the compound in a laboratory setting and predicting its behavior in various chemical environments.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
This compound and its derivatives are pivotal in organic synthesis, particularly in the formation of pyrrole precursors and the study of singlet oxygen reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can undergo reactions with singlet oxygen, yielding peroxidic intermediates that couple with nucleophiles to produce 5-substituted pyrroles. These products serve as precursors to prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Additionally, the chemistry of tert-butoxycarbonyl-protected N-carboxanhydrides of amino acids has been explored for dimerization reactions in the presence of base, forming pyrrolidine analogs, which highlights the versatility of this functional group in synthesizing complex organic molecules (Leban & Colson, 1996).
Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the release or protection of amines.
Action Environment
The action of the compound may be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group . Additionally, the presence of other molecules could influence the compound’s interactions with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-9(12(17)18)7-8-5-6-10(20-4)15-11(8)16/h5-6,9H,7H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOFCHCGFTVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1N=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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